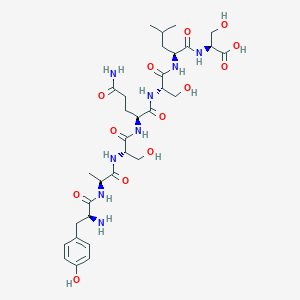![molecular formula C13H13NO B14232483 [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- CAS No. 500722-52-1](/img/structure/B14232483.png)
[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-ol, 4-amino-3’-methyl- is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound features a hydroxyl group at the 2-position, an amino group at the 4-position, and a methyl group at the 3’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-ol, 4-amino-3’-methyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Another method involves the Ullmann reaction, where aryl halides are coupled using copper as a catalyst. This method is particularly useful for synthesizing biphenyl derivatives with various functional groups .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2-ol, 4-amino-3’-methyl- often relies on scalable synthetic routes such as the Suzuki–Miyaura cross-coupling reaction due to its efficiency and mild reaction conditions. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-2-ol, 4-amino-3’-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine .
Eigenschaften
CAS-Nummer |
500722-52-1 |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
5-amino-2-(3-methylphenyl)phenol |
InChI |
InChI=1S/C13H13NO/c1-9-3-2-4-10(7-9)12-6-5-11(14)8-13(12)15/h2-8,15H,14H2,1H3 |
InChI-Schlüssel |
ZXAKZQUZDQGZDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)




![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)



![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)

